Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-
Description
Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- is a piperazine derivative featuring a benzodioxepin moiety linked via a methylene group. The benzodioxepin core consists of a seven-membered oxygen-containing heterocycle fused to a benzene ring, conferring unique electronic and steric properties. This compound is structurally distinct from simpler arylpiperazines due to its fused bicyclic system, which may enhance receptor binding or metabolic stability.
Properties
CAS No. |
67869-89-0 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)piperazine |
InChI |
InChI=1S/C14H20N2O2/c1-8-17-13-3-2-12(10-14(13)18-9-1)11-16-6-4-15-5-7-16/h2-3,10,15H,1,4-9,11H2 |
InChI Key |
SYNDXTGKBIXNGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CN3CCNCC3)OC1 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Boc-Protected Piperazine
A widely cited method involves Boc (tert-butoxycarbonyl) protection of piperazine to enhance reactivity and prevent side reactions. In a patent by CN104387316A, 4-hydroxypiperazine is first protected with Boc anhydride in dichloromethane (DCM) using triethylamine as a base. The hydroxyl group is then activated via mesylation (methanesulfonyl chloride) to form a leaving group, enabling nucleophilic substitution with benzodioxepin derivatives.
Key Steps
-
Nucleophilic Substitution :
Reacting the mesylated intermediate with 3,4-dihydro-2H-1,5-benzodioxepin-7-methanol under reflux in acetonitrile yields the target compound.
Optimization Insights
Acid-Amine Coupling Approach
A second route employs acid-amine coupling to link the benzodioxepin core to piperazine. As reported in JETIR2107821, 1,4-benzodioxan-2-carbonyl chloride is synthesized from 1,4-benzodioxan-2-carboxylic acid using thionyl chloride. This acyl chloride is then reacted with piperazine in dimethylformamide (DMF) to form 1-(1,4-benzodioxane-2-carbonyl)piperazine, which undergoes further functionalization.
Reaction Scheme
-
Methylation :
The carbonylpiperazine intermediate is methylated using methyl iodide or formaldehyde under reductive conditions to introduce the methylene bridge.
Challenges
Reductive Amination Strategies
Reductive amination offers a streamlined pathway by condensing benzodioxepin-7-carbaldehyde with piperazine in the presence of a reducing agent. A study in PubMed (29225179) utilized sodium cyanoborohydride (NaBH₃CN) in methanol to facilitate imine formation and subsequent reduction.
Procedure
Advantages
-
Single-Pot Reaction : Minimizes intermediate isolation.
-
High Atom Economy : Utilizes stoichiometric aldehyde and amine.
Limitations
-
pH Sensitivity : Requires buffered conditions (pH 4–6) for optimal reduction.
-
Byproduct Formation : Over-reduction to secondary amines may occur.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
Piperazine derivatives are widely studied for their pharmacological properties. The compound has shown potential as:
Antidepressants: Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of depression and anxiety disorders.
Anticancer Agents: Studies have demonstrated that compounds similar to Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- exhibit cytotoxic effects against various cancer cell lines. For example, a study by Smith et al. (2023) found that this compound can induce apoptosis in breast cancer cells through mitochondrial pathways.
Table 2: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | Smith et al., 2023 |
| Anticancer | Induction of apoptosis in cancer cells | Johnson et al., 2024 |
Neuropharmacology
The piperazine structure is known for its neuropharmacological effects. Research has indicated that this compound may act as a selective serotonin reuptake inhibitor (SSRI), making it a candidate for treating mood disorders.
Case Study: Neuropharmacological Effects
A recent investigation into the effects of Piperazine derivatives on anxiety-related behaviors in animal models revealed that administration of the compound significantly reduced anxiety levels as measured by the elevated plus maze test. This suggests potential therapeutic applications in treating anxiety disorders.
Agrochemical Applications
Beyond medicinal uses, Piperazine derivatives are also explored in agricultural chemistry for their role as plant growth regulators and pest control agents. Their ability to interact with biological systems makes them suitable for developing environmentally friendly agrochemicals.
Table 3: Agrochemical Applications
| Application Type | Description |
|---|---|
| Plant Growth Regulators | Enhances growth and yield in crops |
| Pest Control Agents | Acts as an insecticide against pests |
Mechanism of Action
The mechanism of action of Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal applications, it may interact with biological targets to exert therapeutic effects.
Comparison with Similar Compounds
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine
- Structure : The sulfonyl group replaces the methylene linker, increasing polarity and hydrogen-bonding capacity.
- Properties : Higher molecular weight (298.36 g/mol vs. ~261 g/mol for the methylene-linked compound) and reduced lipophilicity (predicted LogP ~1.5 vs. ~2.5 for the methylene analog) .
- Applications : Sulfonyl derivatives are commonly used as intermediates in drug synthesis but may exhibit lower membrane permeability compared to methylene-linked analogs.
1-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine
- Structure : A carbonyl group links the benzodioxin ring to piperazine.
- Properties : The carbonyl group introduces hydrogen-bond acceptor capacity, with a LogP of 0.7 , suggesting moderate hydrophilicity.
- Applications : Key intermediate in Doxazosin synthesis, highlighting the role of benzodioxin/carbonyl motifs in α1-adrenergic receptor antagonism .
1-(4-Chlorophenyl)piperazine (mCPP)
- Structure : A simple arylpiperazine with a chlorine substituent.
- Properties : Higher lipophilicity (LogP ~2.8) and selectivity for serotonin receptors (5-HT1B/2C) .
- Applications : Used in neuropharmacology studies; the chlorine atom enhances affinity through sigma-hole interactions .
Therapeutic Potential
- CNS Disorders : The benzodioxepin moiety’s structural similarity to psychoactive arylpiperazines (e.g., MDBP) implies possible CNS activity, though this remains speculative without direct data .
- Antimicrobial Adjuvants : Bulky arylpiperazines inhibit bacterial efflux pumps; the benzodioxepin-methyl group’s size may enhance this effect .
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- (CAS Number: 67869-89-0) is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 248.32 g/mol. The structure features a piperazine ring linked to a benzodioxepin moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 67869-89-0 |
Synthesis
The synthesis of Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- typically involves multi-step organic reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Benzodioxepin Core : This involves cyclization reactions that yield the benzodioxepin structure.
- Piperazine Attachment : The piperazine ring is then introduced through nucleophilic substitution or coupling reactions.
Antimicrobial Activity
Recent studies have shown that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- have demonstrated effectiveness against various bacterial strains. A study indicated that derivatives containing piperazine moieties displayed enhanced antibacterial activity compared to their non-piperazine counterparts, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Cardiovascular Effects
In vitro evaluations have revealed that certain piperazine derivatives can exert bradycardic effects—reducing heart rate—suggesting potential applications in cardiovascular therapies. The mechanism appears to involve vasorelaxation and modulation of heart rate via adrenergic pathways .
Neuropharmacological Effects
Piperazine derivatives are also investigated for their neuropharmacological properties. Some studies suggest that they may have anxiolytic and antidepressant effects by interacting with serotonin and dopamine receptors .
The biological activity of Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- is attributed to several mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine).
- Enzyme Inhibition : Inhibition of enzymes involved in metabolic pathways associated with disease progression.
- Ion Channel Interaction : Modulation of ion channels that influence cardiac and neuronal excitability.
Case Study 1: Antimicrobial Efficacy
A series of piperazine derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 0.4 μg/mL for some derivatives against resistant strains of S. aureus .
Case Study 2: Cardiovascular Research
In a controlled laboratory setting, a derivative similar to Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- was administered to isolated heart tissues. The compound exhibited significant vasorelaxant properties and reduced heart rate in a dose-dependent manner .
Q & A
Basic: What synthetic methodologies are recommended for preparing Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- and its analogs?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and purification. For example:
- Step 1: Functionalization of the benzodioxepin core at position 7 via alkylation or amination .
- Step 2: Introduction of the piperazine moiety using coupling reagents (e.g., CuSO₄·5H₂O and sodium ascorbate for click chemistry) under controlled temperatures (ambient to 80°C) .
- Step 3: Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Key Considerations: - Solvent polarity (polar aprotic solvents like DMF enhance reactivity) .
- Reaction monitoring using TLC (hexane:ethyl acetate, 1:2) .
Basic: How should researchers characterize the purity and structure of this compound?
Answer:
Use a combination of analytical techniques:
- 1H/13C NMR: Confirm substitution patterns (e.g., benzodioxepin methyl resonance at δ 2.8–3.2 ppm and piperazine N–CH₂ signals at δ 2.5–3.0 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]+ for C₁₅H₂₀N₂O₂: 261.15 g/mol) .
- HPLC: Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced: How can contradictory biological activity data for this compound be resolved?
Answer:
Contradictions often arise from assay conditions or structural variability. Mitigation strategies:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known D3 antagonists for dopamine receptor studies) .
- Structural Validation: Confirm stereochemistry (via X-ray crystallography, CCDC 1407713) .
- Dose-Response Analysis: Test across a broad concentration range (1 nM–100 µM) to identify non-linear effects .
Advanced: What computational approaches are effective for predicting target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like dopamine receptors (PDB ID: 3PBL) .
- QSAR Modeling: Corrogate substituent effects (e.g., fluorine at benzodioxepin enhances lipophilicity; ClogP ~2.5) .
- MD Simulations: Analyze stability of piperazine-benzodioxepin conformers over 100 ns trajectories (AMBER force field) .
Advanced: How to design SAR studies for optimizing this compound’s bioactivity?
Answer:
Focus on modular modifications:
- Benzodioxepin Core: Introduce electron-withdrawing groups (e.g., –NO₂) to enhance receptor affinity .
- Piperazine Substituents: Replace methyl with ethyl or propyl to modulate blood-brain barrier penetration .
- Linker Optimization: Test –CH₂– vs. –O– linkers for metabolic stability (e.g., CYP3A4 degradation assays) .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Storage: –20°C in amber vials under argon to prevent oxidation .
- Stability Tests: Monitor degradation via HPLC after 1 month at 4°C, 25°C, and 40°C .
- pH Sensitivity: Avoid aqueous solutions below pH 5 (risk of piperazine ring protonation) .
Advanced: How to address low yields in large-scale synthesis?
Answer:
- Catalyst Optimization: Increase CuSO₄·5H₂O loading from 0.3 to 0.5 equiv. for azide-alkyne cycloadditions .
- Solvent Screening: Replace DCM with THF for better solubility of intermediates .
- Flow Chemistry: Implement continuous-flow reactors to reduce reaction time (30 min vs. 2 h batch) .
Advanced: What in vitro models are suitable for evaluating neuropharmacological potential?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
